(2R)-3-[(2R,6S)-2,6-bis[2-(4-methoxyphenyl)ethyl]piperidin-1-yl]propane-1,2-diol;hydrochloride (2R)-3-[(2R,6S)-2,6-bis[2-(4-methoxyphenyl)ethyl]piperidin-1-yl]propane-1,2-diol;hydrochloride GZ-793A inhibits dopamine uptake at the vesicular monoamine transporter-2 (VMAT2. A lobelane analog, GZ-793A interacts with the vesicular monoamine transporter-2 to inhibit the effect of methamphetamine.
Brand Name: Vulcanchem
CAS No.: 1356447-90-9
VCID: VC0529696
InChI: InChI=1S/C26H37NO4.ClH/c1-30-25-14-8-20(9-15-25)6-12-22-4-3-5-23(27(22)18-24(29)19-28)13-7-21-10-16-26(31-2)17-11-21;/h8-11,14-17,22-24,28-29H,3-7,12-13,18-19H2,1-2H3;1H/t22-,23+,24-;/m1./s1
SMILES: COC1=CC=C(C=C1)CCC2CCCC(N2CC(CO)O)CCC3=CC=C(C=C3)OC.Cl
Molecular Formula: C26H38ClNO4
Molecular Weight: 464.0 g/mol

(2R)-3-[(2R,6S)-2,6-bis[2-(4-methoxyphenyl)ethyl]piperidin-1-yl]propane-1,2-diol;hydrochloride

CAS No.: 1356447-90-9

Cat. No.: VC0529696

Molecular Formula: C26H38ClNO4

Molecular Weight: 464.0 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

(2R)-3-[(2R,6S)-2,6-bis[2-(4-methoxyphenyl)ethyl]piperidin-1-yl]propane-1,2-diol;hydrochloride - 1356447-90-9

Specification

Description GZ-793A inhibits dopamine uptake at the vesicular monoamine transporter-2 (VMAT2. A lobelane analog, GZ-793A interacts with the vesicular monoamine transporter-2 to inhibit the effect of methamphetamine.
CAS No. 1356447-90-9
Molecular Formula C26H38ClNO4
Molecular Weight 464.0 g/mol
IUPAC Name (2R)-3-[(2R,6S)-2,6-bis[2-(4-methoxyphenyl)ethyl]piperidin-1-yl]propane-1,2-diol;hydrochloride
Standard InChI InChI=1S/C26H37NO4.ClH/c1-30-25-14-8-20(9-15-25)6-12-22-4-3-5-23(27(22)18-24(29)19-28)13-7-21-10-16-26(31-2)17-11-21;/h8-11,14-17,22-24,28-29H,3-7,12-13,18-19H2,1-2H3;1H/t22-,23+,24-;/m1./s1
Standard InChI Key FLFFCQKGCYZDOI-SJUVJREQSA-N
Isomeric SMILES COC1=CC=C(C=C1)CC[C@H]2CCC[C@H](N2C[C@H](CO)O)CCC3=CC=C(C=C3)OC.Cl
SMILES COC1=CC=C(C=C1)CCC2CCCC(N2CC(CO)O)CCC3=CC=C(C=C3)OC.Cl
Canonical SMILES COC1=CC=C(C=C1)CCC2CCCC(N2CC(CO)O)CCC3=CC=C(C=C3)OC.Cl
Appearance Solid powder

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